1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester
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Overview
Description
1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carbodithioic acid group, and a benzothiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Carbodithioic Acid Group: The carbodithioic acid group is introduced via thiolation reactions, often using reagents such as carbon disulfide and amines.
Attachment of the Benzothiazole Moiety: The benzothiazole moiety is attached through nucleophilic substitution reactions, utilizing appropriate benzothiazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various halogenated compounds and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester involves interactions with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways or cellular functions.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety, known for their diverse biological activities.
Uniqueness: 1-Piperidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126830-80-6 |
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Molecular Formula |
C15H21N3OS3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C15H21N3OS3/c19-13(10-21-15(20)18-8-4-1-5-9-18)17-14-16-11-6-2-3-7-12(11)22-14/h1-10H2,(H,16,17,19) |
InChI Key |
HZICTKBQMOJVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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